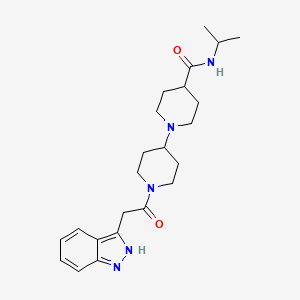![molecular formula C23H32N2O3 B6126846 2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6126846.png)
2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamines. This compound is a derivative of the psychedelic drug 2,5-dimethoxy-4-methylamphetamine (DOM) and has been studied for its potential use in scientific research.
Mecanismo De Acción
2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in regulating mood, behavior, and cognition, and is the target of many psychedelic drugs. 2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to increase the activity of this receptor, leading to changes in brain activity and behavior.
Biochemical and Physiological Effects:
2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the release of serotonin and other neurotransmitters in the brain, leading to changes in mood, behavior, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its specificity for the 5-HT2A receptor, which allows researchers to investigate the role of this receptor in regulating mood, behavior, and cognition. However, one limitation of using 2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol is its potential for abuse, which can make it difficult to obtain and use in a lab setting.
Direcciones Futuras
There are a number of future directions for research on 2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol, including investigating its potential as a therapeutic agent for treating mood disorders such as depression and anxiety. Additionally, researchers may investigate the use of 2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol in combination with other drugs or therapies to enhance its effects. Finally, researchers may continue to investigate the biochemical and physiological effects of 2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol to gain a better understanding of its mechanism of action and potential uses.
Métodos De Síntesis
2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 2-methylbenzylamine to form 2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)piperazin-1-yl]ethanol. This compound is then converted to 2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol through a process of demethylation and oxidation.
Aplicaciones Científicas De Investigación
2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been studied for its potential use in scientific research as a tool for studying the serotonin system in the brain. Specifically, it has been used to investigate the role of serotonin receptors in regulating mood, behavior, and cognition.
Propiedades
IUPAC Name |
2-[4-[(2,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-18-6-4-5-7-19(18)16-25-12-11-24(17-21(25)10-13-26)15-20-14-22(27-2)8-9-23(20)28-3/h4-9,14,21,26H,10-13,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIHTWZTNDWIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6126763.png)
![2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6126768.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine](/img/structure/B6126777.png)
![2-(allylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6126784.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B6126791.png)

![2-methyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6126813.png)
![7-(2,3-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126815.png)




![ethyl 5-benzyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6126844.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6126857.png)